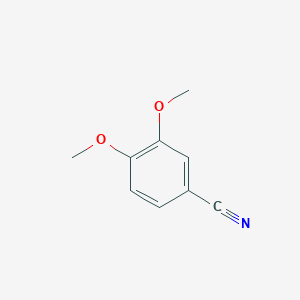

3,4-Dimethoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSEQIDSFSBWXRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40942354 | |

| Record name | 3,4-Dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2024-83-1, 23024-83-1 | |

| Record name | 3,4-Dimethoxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2024-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Veratronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002024831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxybenzoic acid nitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023024831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dimethoxybenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxybenzonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40942354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Veratronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Dimethoxybenzonitrile physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,4-Dimethoxybenzonitrile (Veratronitrile). It includes detailed data on its properties, experimental protocols for its synthesis and analysis, and a visualization of a key synthetic pathway. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Core Physical and Chemical Properties

3,4-Dimethoxybenzonitrile is a white to off-white crystalline solid at room temperature.[1][2] It is an important intermediate in the synthesis of various organic compounds.

Identification and Structure

| Identifier | Value |

| IUPAC Name | 3,4-Dimethoxybenzonitrile |

| Synonyms | Veratronitrile, 4-Cyanoveratrole |

| CAS Number | 2024-83-1 |

| Molecular Formula | C₉H₉NO₂[3][4][5][6] |

| Molecular Weight | 163.17 g/mol [1][3][7] |

| SMILES | COC1=CC(C#N)=CC=C1OC[4][6][7] |

| InChI Key | OSEQIDSFSBWXRE-UHFFFAOYSA-N[5][6][7] |

Physical Properties

The physical properties of 3,4-Dimethoxybenzonitrile are summarized in the table below, providing a range of values reported across different sources.

| Property | Value | Source(s) |

| Appearance | White to off-white or pale brown crystals/powder | [1][2][6] |

| Melting Point | 65.0 - 71.0 °C | [1][2][3][5][6][7] |

| Boiling Point | 266.2 - 278 °C at 760 mmHg | [1][3] |

| Density | 1.1 - 1.12 g/cm³ | [1][3] |

| Flash Point | 107.5 - 122 °C | [1][3] |

| Vapor Pressure | 0.00877 mmHg at 25°C | [2] |

| Solubility | Insoluble in water. Soluble in methanol and other common organic solvents like ethanol and acetone. | [1][2] |

Chemical and Safety Properties

| Property | Value | Source(s) |

| Stability | Stable under normal conditions. | [8] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [8] |

| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂). | [8] |

| Hazard Statements | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin, eye, and respiratory irritation. | [4][7][9] |

| Precautionary Statements | Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area. | [7][8][9] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of 3,4-Dimethoxybenzonitrile.

-

¹H NMR (CDCl₃): Spectral data is available and typically shows signals corresponding to the two methoxy groups and the three aromatic protons.[6]

-

¹³C NMR (CDCl₃): Data is available and shows characteristic peaks for the nitrile carbon, the aromatic carbons, and the methoxy carbons.[4]

-

FTIR: Infrared spectroscopy can confirm the presence of the nitrile (C≡N) stretching vibration and other functional groups.[6]

-

Mass Spectrometry (GC-MS): The compound can be analyzed by GC-MS, with spectra available for review.[6]

Experimental Protocols

The synthesis of 3,4-Dimethoxybenzonitrile can be achieved through several routes. The most common methods involve the dehydration of an aldoxime intermediate derived from veratraldehyde.

Synthesis from Veratraldehyde via Aldoxime Formation and Dehydration

This two-step, one-pot synthesis is a widely referenced method for preparing 3,4-Dimethoxybenzonitrile.

Step 1: Formation of 3,4-Dimethoxybenzaldehyde Oxime [3]

-

Reaction Setup: In a suitable reaction vessel, dissolve 3,4-Dimethoxybenzaldehyde (1.0 equivalent) in ethanol.

-

Addition of Reagents: To this solution, add an aqueous solution of hydroxylamine hydrochloride (approx. 1.2 equivalents).

-

Basification: Add a solution of sodium hydroxide (approx. 1.2 equivalents) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

Step 2: Dehydration of the Oxime to 3,4-Dimethoxybenzonitrile [1]

-

Dehydrating Agent: Following the formation of the oxime, a dehydrating agent is introduced. Acetic anhydride is a commonly used reagent for this step. The reaction is typically heated to drive the dehydration.

-

Alternative Dehydration: Another patented method involves adding potassium hydroxide (KOH), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), and DMSO to the toluene solution of the oxime, followed by refluxing for 30 minutes.[10]

-

Work-up: After the reaction is complete, the mixture is cooled. The product is typically isolated by extraction with an organic solvent (e.g., toluene or ethyl acetate). The organic layers are combined, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄).[10]

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to obtain the final 3,4-Dimethoxybenzonitrile product as a white solid.[10]

Synthesis from 3,4-Dimethoxyphenylacetic Acid

A patented method describes a one-step synthesis from 3,4-dimethoxyphenylacetic acid.[1]

-

Reaction Setup: 3,4-dimethoxyphenylacetic acid, sodium nitrite, and a catalyst (ferric trichloride) are mixed in a molar ratio of 1:(2-8):(0.5-4) in an organic solvent (e.g., DMSO, DMF).[1]

-

Reaction: The mixture is heated in a sealed reactor. The reaction involves the breaking of a carbon-carbon bond, facilitated by the catalyst and the active nitric oxide intermediate from sodium nitrite.[1]

-

Isolation: The product, 3,4-Dimethoxybenzonitrile, is then isolated from the reaction mixture.

Analytical Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for assessing the purity of 3,4-Dimethoxybenzonitrile and identifying any impurities.

-

Sample Preparation: Prepare a dilute solution of the 3,4-Dimethoxybenzonitrile sample in a volatile organic solvent such as methanol or ethyl acetate (e.g., 100 µg/mL).[11]

-

GC Conditions (Typical):

-

Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable. A common dimension is 30 m x 0.25 mm I.D. x 0.25 µm film thickness.[9][11]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[9][11]

-

Inlet: Splitless injection at an elevated temperature (e.g., 250 °C).[11]

-

Oven Program: A temperature gradient is used to separate components, for example, starting at 50 °C and ramping up to 320 °C at a rate of 20 °C/min.[11]

-

-

MS Conditions (Typical):

-

Data Analysis: The resulting chromatogram will show a peak at a specific retention time for 3,4-Dimethoxybenzonitrile. The corresponding mass spectrum can be compared to library spectra for confirmation of identity.

Mandatory Visualizations

Synthesis Workflow from Veratraldehyde

The following diagram illustrates the experimental workflow for the synthesis of 3,4-Dimethoxybenzonitrile starting from veratraldehyde.

References

- 1. CN110668972A - Preparation method of 3, 4-dimethoxy benzonitrile - Google Patents [patents.google.com]

- 2. 3,4-Dimethoxynitrobenzene(709-09-1) 13C NMR spectrum [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. rsc.org [rsc.org]

- 5. 3,4,5-Trimethoxybenzonitrile(1885-35-4) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. benchchem.com [benchchem.com]

- 8. minio.scielo.br [minio.scielo.br]

- 9. lcms.cz [lcms.cz]

- 10. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide on the Solubility of 3,4-Dimethoxybenzonitrile in Organic Solvents

Introduction

3,4-Dimethoxybenzonitrile, also known as veratronitrile, is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its molecular structure, featuring a benzene ring substituted with two methoxy groups and a nitrile group, dictates its physicochemical properties, including its solubility in different organic solvents. A thorough understanding of its solubility is crucial for researchers, scientists, and drug development professionals in processes such as reaction optimization, purification, formulation, and analytical method development.

Molecular Structure and Predicted Solubility

The solubility of a compound is primarily governed by the principle of "like dissolves like," which indicates that substances with similar polarities are more likely to be soluble in one another. The structure of 3,4-Dimethoxybenzonitrile contains both polar and non-polar moieties that influence its solubility profile.

-

Polar Moieties: The nitrile (-C≡N) group is highly polar. The two methoxy (-OCH₃) groups also contribute to the molecule's polarity through their oxygen atoms.

-

Non-polar Moiety: The benzene ring is the primary non-polar component of the molecule.

This combination of polar and non-polar features suggests that 3,4-Dimethoxybenzonitrile will exhibit good solubility in a range of polar aprotic and moderately polar protic solvents. Its solubility in non-polar solvents is expected to be lower.

Solubility Data

While precise quantitative solubility data is not widely published, a qualitative and predictive summary is presented in Table 1. This information is collated from chemical supplier safety data sheets and predictions based on the molecular structure. For a related compound, (3,4-Dimethoxyphenyl)acetonitrile, a solubility of 10% in methanol has been reported, which suggests that 3,4-Dimethoxybenzonitrile would also have significant solubility in methanol[1].

Table 1: Qualitative and Predictive Solubility of 3,4-Dimethoxybenzonitrile in Various Organic Solvents

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble[2] | The hydroxyl group of methanol can interact with the polar nitrile and methoxy groups. |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity is suitable for dissolving 3,4-Dimethoxybenzonitrile. | |

| Polar Aprotic | Acetone | Soluble | Acetone's polarity is effective in solvating both the polar and non-polar regions of the molecule. |

| Ethyl Acetate | Soluble | As a moderately polar solvent, ethyl acetate is expected to be a good solvent for this compound. | |

| Acetonitrile | Soluble | The polarity of acetonitrile is well-suited for dissolving nitrile-containing compounds. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Chlorinated | Dichloromethane | Soluble | The polarity of dichloromethane is appropriate for molecules with a mix of polar and non-polar characteristics. |

| Chloroform | Soluble | Similar to dichloromethane, chloroform is expected to be an effective solvent. | |

| Non-polar | Toluene | Sparingly Soluble | The aromatic ring of toluene can interact with the benzene ring of the solute, but it may not effectively solvate the polar functional groups. |

| Hexane | Insoluble | As a non-polar aliphatic solvent, hexane is unlikely to dissolve the polar 3,4-Dimethoxybenzonitrile. | |

| Aqueous | Water | Insoluble | The non-polar benzene ring dominates the molecule's character, leading to poor solubility in the highly polar water. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, an experimental approach is necessary. The gravimetric method, based on the isothermal shake-flask technique, is a reliable and widely used procedure for determining the equilibrium solubility of a solid compound in a solvent.

Objective

To determine the equilibrium solubility of 3,4-Dimethoxybenzonitrile in a selected organic solvent at a specified temperature.

Materials

-

3,4-Dimethoxybenzonitrile (high purity solid)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Sealed vials (e.g., screw-cap glass vials with PTFE septa)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vial

-

Oven

Procedure

-

Sample Preparation: Add an excess amount of solid 3,4-Dimethoxybenzonitrile to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the selected organic solvent into each vial containing the excess solid.

-

Equilibration: Securely seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary experiments to determine the necessary equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to permit the undissolved solid to sediment.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant (e.g., 2.00 mL) using a pipette. Immediately filter the solution through a syringe filter to remove any suspended solid particles. This step should be performed quickly to minimize solvent evaporation.

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed (to a constant weight) evaporating dish or vial.

-

Record the total weight of the dish/vial and the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.

-

Once the solvent is fully evaporated, place the dish/vial in an oven at a temperature below the melting point of 3,4-Dimethoxybenzonitrile (m.p. 68-70 °C) until a constant weight is achieved.

-

Record the final weight of the dish/vial containing the dried solute.

-

Calculations

-

Mass of the solute (m_solute):

-

m_solute = (Final weight of dish + solute) - (Initial weight of empty dish)

-

-

Mass of the solvent (m_solvent):

-

Mass of the solution = (Weight of dish + solution) - (Initial weight of empty dish)

-

m_solvent = Mass of the solution - m_solute

-

-

Solubility (S):

-

The solubility can be expressed in various units. A common expression is grams of solute per 100 mL of solvent.

-

First, calculate the volume of the solvent (V_solvent) using its density (ρ_solvent) at the experimental temperature: V_solvent = m_solvent / ρ_solvent

-

Then, calculate the solubility: S ( g/100 mL) = (m_solute / V_solvent) * 100

-

Mandatory Visualization

The following diagrams illustrate the logical relationships in solubility determination and the experimental workflow.

Caption: Factors influencing the solubility of a compound.

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

While quantitative solubility data for 3,4-Dimethoxybenzonitrile in various organic solvents is not extensively documented in public literature, a qualitative assessment based on its molecular structure provides valuable guidance for solvent selection. The compound is predicted to be soluble in polar aprotic and protic solvents and insoluble in non-polar and aqueous media. For applications requiring precise solubility values, the detailed gravimetric experimental protocol provided in this guide offers a reliable method for their determination. This information is fundamental for the effective utilization of 3,4-Dimethoxybenzonitrile in research and development.

References

Technical Guide: Physicochemical Properties of 3,4-Dimethoxybenzonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling point data for 3,4-Dimethoxybenzonitrile (also known as veratronitrile), a key intermediate in organic synthesis. The document outlines standard experimental protocols for determining these physical properties and includes workflow visualizations to aid in experimental setup.

Data Presentation: Thermal Properties

The following table summarizes the reported melting point for 3,4-Dimethoxybenzonitrile. It is important to note that a definitive boiling point at standard atmospheric pressure is not consistently reported in the cited literature.

| Physical Property | Value (°C) | Source(s) |

| Melting Point | 65.0 - 71.0 | Thermo Fisher Scientific[1] |

| 66 - 71 | ChemSynthesis[2] | |

| 65 - 69 | Thermo Scientific Chemicals[3] | |

| Boiling Point | Not Available (n/a) | ChemSynthesis[2] |

Experimental Protocols

The determination of melting and boiling points are fundamental techniques for assessing the purity and identity of a compound. The following sections detail the standard methodologies for these measurements.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), while impurities can cause a depression and broadening of this range.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (digital or mercury)

-

Spatula

-

Watch glass or porous plate

Procedure:

-

Sample Preparation: Place a small amount of 3,4-Dimethoxybenzonitrile on a clean, dry surface like a watch glass.[5] Finely powder the sample using a spatula.[5][6]

-

Capillary Loading: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the solid down.[4][6] A packed sample height of approximately 3 mm is sufficient.

-

Apparatus Setup:

-

Attach the capillary tube to the thermometer, ensuring the sample is aligned with the thermometer bulb.[4][6] This can be done using a small rubber band or by moistening the thermometer with a suitable liquid like paraffin oil.[5][6]

-

Insert the thermometer and attached capillary into the heating block or oil bath of the melting point apparatus.[6]

-

-

Measurement:

-

Rapid Preliminary Test: Heat the sample rapidly to determine an approximate melting point.

-

Accurate Determination: Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to approximately 2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.

-

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7][8]

Apparatus:

-

Thiele tube

-

Small test tube or Durham tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner)

-

Liquid for the heating bath (e.g., mineral oil, concentrated sulfuric acid)[6][9]

Procedure:

-

Sample Preparation: Fill the small test tube to about half-full with liquid 3,4-Dimethoxybenzonitrile.[10]

-

Capillary Insertion: Place a capillary tube into the test tube with the open end down (sealed end up).[7][10]

-

Apparatus Setup:

-

Measurement:

-

Gently heat the side arm of the Thiele tube. The shape of the tube promotes convection currents, ensuring uniform temperature distribution.[7]

-

Continue heating until a rapid and continuous stream of bubbles emerges from the lower, open end of the capillary tube.[9][10]

-

Remove the heat source and allow the apparatus to cool slowly.

-

Observe the sample carefully. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[7]

-

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the experimental protocols described above.

Caption: Workflow for Melting Point Determination.

References

- 1. A12521.22 [thermofisher.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 3,4-Dimethoxybenzonitrile, 98+%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. employees.oneonta.edu [employees.oneonta.edu]

- 6. davjalandhar.com [davjalandhar.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. Boiling Point | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,4-Dimethoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,4-Dimethoxybenzonitrile. This document outlines the expected spectral data, a detailed experimental protocol for acquiring such data, and a logical workflow for spectral interpretation.

Introduction

3,4-Dimethoxybenzonitrile is a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. A thorough understanding of its structure is paramount for quality control and reaction monitoring. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of 3,4-Dimethoxybenzonitrile, providing a foundational reference for researchers in the field.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H and ¹³C NMR spectra of 3,4-Dimethoxybenzonitrile. These predictions are based on established principles of NMR spectroscopy and analysis of similar structures. The spectra are referenced to a standard solvent, typically deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Spectral Data for 3,4-Dimethoxybenzonitrile

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | ~6.90 | d | ~8.5 | 1H |

| H-2 | ~7.15 | d | ~2.0 | 1H |

| H-6 | ~7.30 | dd | ~8.5, ~2.0 | 1H |

| 3-OCH₃ | ~3.92 | s | - | 3H |

| 4-OCH₃ | ~3.90 | s | - | 3H |

d = doublet, dd = doublet of doublets, s = singlet

Table 2: Predicted ¹³C NMR Spectral Data for 3,4-Dimethoxybenzonitrile

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-CN | ~119 |

| C-1 | ~104 |

| C-2 | ~112 |

| C-5 | ~115 |

| C-6 | ~127 |

| C-4 | ~149 |

| C-3 | ~154 |

| 3-OCH₃ | ~56.1 |

| 4-OCH₃ | ~56.0 |

Experimental Protocol for NMR Analysis

This section details a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra of 3,4-Dimethoxybenzonitrile.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity 3,4-Dimethoxybenzonitrile.

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette tip during transfer to the NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended for optimal resolution and sensitivity.

-

Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans (or more, depending on sample concentration and desired signal-to-noise ratio).

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative proton ratios. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualizing the NMR Analysis Workflow

The following diagrams illustrate the logical flow of the NMR analysis process, from sample preparation to final spectral interpretation.

An In-depth Technical Guide to the FT-IR and FT-Raman Spectroscopic Data of 3,4-Dimethoxybenzonitrile

This technical guide provides a comprehensive overview of the Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopic data for 3,4-Dimethoxybenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document details the vibrational properties of the molecule, outlines experimental protocols for its spectroscopic analysis, and presents the data in a clear, accessible format.

Introduction to the Spectroscopic Analysis of 3,4-Dimethoxybenzonitrile

3,4-Dimethoxybenzonitrile is a substituted aromatic nitrile with applications in the synthesis of various pharmaceutical and chemical compounds. Its molecular structure, characterized by a benzene ring substituted with two methoxy groups and a nitrile group, gives rise to a unique vibrational spectrum. FT-IR and FT-Raman spectroscopy are powerful, non-destructive techniques used to probe these vibrations, providing a molecular fingerprint that is invaluable for structural elucidation, identification, and quality control.

Quantum chemical calculations, such as Density Functional Theory (DFT), are often employed in conjunction with experimental spectroscopy to provide a more detailed and accurate assignment of the observed vibrational modes.[1][2] Such studies on 3,4-Dimethoxybenzonitrile have been performed, correlating experimental data with theoretical calculations to achieve a complete vibrational assignment.[1][2]

Experimental Protocols

The following sections describe the generalized experimental protocols for obtaining the FT-IR and FT-Raman spectra of 3,4-Dimethoxybenzonitrile. These protocols are based on standard laboratory practices and information from related spectroscopic studies.

FT-IR Spectroscopy

The FT-IR spectrum of solid 3,4-Dimethoxybenzonitrile is typically recorded using the KBr (potassium bromide) pellet technique.

-

Sample Preparation: A small amount of finely ground 3,4-Dimethoxybenzonitrile (approximately 1-2 mg) is intimately mixed with about 200-300 mg of dry, spectroscopic grade KBr powder in an agate mortar. The mixture is then pressed under high pressure (typically 8-10 tons) in a hydraulic press to form a thin, transparent pellet.

-

Instrumentation: A high-resolution FT-IR spectrometer is used for the analysis.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer. The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹. To ensure a good signal-to-noise ratio, a number of scans (e.g., 32 or 64) are co-added. A background spectrum of a pure KBr pellet is recorded under the same conditions and automatically subtracted from the sample spectrum.

FT-Raman Spectroscopy

The FT-Raman spectrum of 3,4-Dimethoxybenzonitrile is typically obtained from a solid sample.

-

Sample Preparation: A small amount of the crystalline or powdered sample is placed in a sample holder, such as a glass capillary tube or an aluminum cup.

-

Instrumentation: A dedicated FT-Raman spectrometer or an FT-IR spectrometer with a Raman module is used. The instrument is equipped with a near-infrared (NIR) laser excitation source, most commonly a Nd:YAG laser operating at 1064 nm, to minimize fluorescence.

-

Data Acquisition: The laser is focused on the sample, and the scattered radiation is collected at a 180° (back-scattering) geometry. The spectrum is recorded over a Stokes shift range, typically from 3500 to 50 cm⁻¹. A sufficient number of scans are accumulated to obtain a high-quality spectrum. The laser power is optimized to avoid thermal degradation of the sample.

Vibrational Data and Assignments

The vibrational spectra of 3,4-Dimethoxybenzonitrile have been analyzed in detail, with assignments of the observed bands to specific molecular vibrations based on their frequencies, intensities, and comparison with DFT calculations.[1][2] The data presented below is a summary of these findings.

FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3100 - 3000 | Weak | C-H stretching (aromatic) |

| ~3000 - 2800 | Medium | C-H stretching (methyl groups) |

| ~2230 | Strong | C≡N stretching |

| ~1600 - 1400 | Strong to Medium | C=C stretching (aromatic ring) |

| ~1270 | Strong | Asymmetric C-O-C stretching |

| ~1020 | Strong | Symmetric C-O-C stretching |

| Below 1000 | Medium to Weak | C-H in-plane and out-of-plane bending, ring deformations |

FT-Raman Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3100 - 3000 | Medium | C-H stretching (aromatic) |

| ~3000 - 2800 | Strong | C-H stretching (methyl groups) |

| ~2230 | Medium | C≡N stretching |

| ~1600 | Very Strong | C=C stretching (aromatic ring) |

| ~1170 | Medium | C-H in-plane bending |

| ~870 | Strong | Ring breathing mode |

| Below 500 | Medium to Weak | Methoxy group torsions and other skeletal deformations |

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 3,4-Dimethoxybenzonitrile, from sample preparation to data interpretation.

References

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 3,4-Dimethoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ultraviolet-visible (UV-Vis) absorption characteristics of 3,4-Dimethoxybenzonitrile, a key intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. Due to the limited availability of public experimental spectral data, this guide leverages computational predictions based on Time-Dependent Density Functional Theory (TD-DFT), a reliable method for forecasting the electronic absorption spectra of organic molecules.

Introduction to 3,4-Dimethoxybenzonitrile and its Spectroscopic Properties

3,4-Dimethoxybenzonitrile, also known as veratronitrile, belongs to the family of substituted benzonitriles. The presence of the benzene ring, the nitrile group (-C≡N), and the two methoxy groups (-OCH₃) as auxochromes results in a chromophoric system that absorbs light in the UV region of the electromagnetic spectrum. These absorptions correspond to electronic transitions, primarily π → π* transitions within the aromatic system. The positions and intensities of these absorption bands are sensitive to the molecular structure and the solvent environment. Understanding the UV-Vis absorption profile is crucial for quantitative analysis, purity assessment, and studying the electronic properties of this compound.

Predicted UV-Vis Absorption Data

In the absence of comprehensive experimental data, the UV-Vis absorption spectrum of 3,4-Dimethoxybenzonitrile has been predicted using computational methods. Time-Dependent Density Functional Theory (TD-DFT) is a robust quantum chemical method for calculating the excitation energies and oscillator strengths of electronic transitions, which directly correlate to the absorption maxima (λmax) and molar absorptivity (ε) in a UV-Vis spectrum.

The following table summarizes the predicted UV-Vis absorption data for 3,4-Dimethoxybenzonitrile in a common solvent, methanol. These calculations are typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) and a solvent model (e.g., IEFPCM).[1][2]

| Predicted Transition | Wavelength (λmax) (nm) | Oscillator Strength (f) | Corresponding Electronic Transition |

| 1 | ~290 - 310 | > 0.1 | π → π |

| 2 | ~240 - 260 | > 0.1 | π → π |

| 3 | ~210 - 230 | > 0.2 | π → π* |

Note: The exact values can vary depending on the specific computational method, basis set, and solvent model used. The oscillator strength is a dimensionless quantity that is proportional to the molar absorptivity.

Key Electronic Transitions

The UV-Vis absorption of 3,4-Dimethoxybenzonitrile is primarily governed by π → π* electronic transitions within the conjugated system of the benzene ring and the nitrile group. The methoxy groups, acting as electron-donating groups, influence the energy levels of the molecular orbitals, typically causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzonitrile.[3][4]

The main electronic transitions can be visualized as the promotion of an electron from a lower-energy molecular orbital (like the Highest Occupied Molecular Orbital, HOMO) to a higher-energy molecular orbital (like the Lowest Unoccupied Molecular Orbital, LUMO).

Experimental Protocol for UV-Vis Spectroscopic Analysis

The following is a generalized experimental protocol for obtaining the UV-Vis absorption spectrum of 3,4-Dimethoxybenzonitrile.

1. Materials and Equipment:

-

3,4-Dimethoxybenzonitrile (high purity)

-

Spectroscopic grade solvent (e.g., methanol, ethanol, or cyclohexane)

-

Calibrated double-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

2. Preparation of Stock and Working Solutions:

-

Accurately weigh a small amount of 3,4-Dimethoxybenzonitrile.

-

Dissolve the compound in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to prepare working solutions of varying concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0).

3. Spectrophotometer Setup and Measurement:

-

Turn on the spectrophotometer and allow the lamps to warm up and stabilize.

-

Set the desired wavelength range for the scan (e.g., 200-400 nm).

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the reference and sample holders and perform a baseline correction.

-

Replace the blank in the sample holder with a cuvette containing one of the working solutions of 3,4-Dimethoxybenzonitrile.

-

Run the scan to obtain the absorption spectrum.

-

Repeat the measurement for all working solutions.

4. Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) from the spectra.

-

Using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (1 cm), and c is the concentration, calculate the molar absorptivity at each λmax.

-

A plot of absorbance versus concentration should yield a straight line passing through the origin, confirming the validity of the Beer-Lambert law for the system.

Solvent Effects

The polarity of the solvent can influence the position and intensity of the absorption bands. For π → π* transitions, an increase in solvent polarity often leads to a small bathochromic (red) shift. This is because the excited state is generally more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent, reducing the energy gap for the transition. When selecting a solvent, it is crucial that the solvent itself does not absorb in the wavelength range of interest.

Applications in Research and Drug Development

Benzonitrile derivatives are a class of compounds with diverse biological activities, and they are often used as intermediates in the synthesis of pharmaceuticals.[5][6] UV-Vis spectroscopy is an indispensable tool in this context for:

-

Quantitative Analysis: Determining the concentration of 3,4-Dimethoxybenzonitrile in reaction mixtures or formulations.

-

Purity Assessment: Detecting the presence of chromophoric impurities.

-

Reaction Monitoring: Following the progress of a chemical reaction involving the chromophore.

-

Physicochemical Characterization: Studying the electronic properties and interactions of the molecule.

Conclusion

This technical guide has provided a comprehensive overview of the UV-Vis absorption properties of 3,4-Dimethoxybenzonitrile, based on computational predictions. The presented data and protocols offer a valuable resource for researchers and professionals working with this compound. While computational data provides a strong foundation, experimental verification is always recommended for the most accurate and reliable results.

References

Mass spectrometry fragmentation pattern of 3,4-Dimethoxybenzonitrile

An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 3,4-Dimethoxybenzonitrile

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3,4-Dimethoxybenzonitrile (CAS No: 2024-83-1).[1][2] Understanding this fragmentation is crucial for the unambiguous identification and structural elucidation of this compound in complex matrices. The molecule has a molecular formula of C₉H₉NO₂ and a monoisotopic mass of approximately 163.06 g/mol .[3][4]

Quantitative Fragmentation Analysis

The mass spectrum of 3,4-Dimethoxybenzonitrile is characterized by a distinct pattern of ions resulting from predictable fragmentation pathways upon electron ionization. The molecular ion and key fragment ions are summarized in the table below. The fragmentation is primarily initiated by the loss of a methyl radical from one of the methoxy groups, a common pathway for methoxy-substituted aromatic compounds, leading to a stable, resonance-delocalized cation.

| Fragment Ion Description | Proposed Structure / Neutral Loss | m/z (Mass-to-Charge Ratio) | Representative Relative Intensity (%) |

| Molecular Ion | [C₉H₉NO₂]⁺• | 163 | 85 |

| Loss of Methyl Radical | [M - •CH₃]⁺ | 148 | 100 (Base Peak) |

| Loss of Methyl Radical and Carbon Monoxide | [M - •CH₃ - CO]⁺ | 120 | 45 |

| Loss of Methoxy Radical | [M - •OCH₃]⁺ | 132 | 15 |

| Loss of Acetonitrile Fragment | [M - CH₂CN]⁺ | 122 | 10 |

| Benzene Ring Fragment | [C₆H₄]⁺• | 76 | 25 |

Note: The relative intensities are representative and intended to illustrate a typical fragmentation pattern. Actual values can vary based on instrumentation and experimental conditions.

Elucidation of the Fragmentation Pathway

The fragmentation of 3,4-Dimethoxybenzonitrile under electron ionization (typically at 70 eV) follows a logical sequence initiated by the removal of an electron to form the molecular ion (m/z 163).[5] This high-energy radical cation is unstable and undergoes a series of cleavage events to produce smaller, more stable fragment ions.[5]

-

Formation of the Molecular Ion (m/z 163): The process begins with the ionization of the molecule, typically by losing a non-bonding electron from one of the oxygen atoms, to form the molecular radical cation, [C₉H₉NO₂]⁺•.

-

Formation of the Base Peak (m/z 148): The most favorable fragmentation step is the loss of a methyl radical (•CH₃) from one of the methoxy groups. This is a characteristic alpha-cleavage for ethers. The resulting cation at m/z 148 is highly stabilized by resonance, with the positive charge delocalized across the oxygen atom and the aromatic ring. This stability accounts for it being the base peak (most abundant ion).

-

Secondary Fragmentation (m/z 120): The ion at m/z 148 can undergo a subsequent loss of a stable, neutral molecule of carbon monoxide (CO). This is a common fragmentation pathway for ions containing a methoxy group attached to a benzene ring. This process results in the formation of an ion at m/z 120.

-

Minor Fragmentation Pathways: Other less prominent fragmentation pathways include the loss of an entire methoxy radical (•OCH₃) directly from the molecular ion to yield a fragment at m/z 132, and cleavages of the benzene ring itself, leading to smaller fragments such as the ion at m/z 76.

Below is a diagram illustrating the primary fragmentation pathway.

Caption: Primary fragmentation pathway of 3,4-Dimethoxybenzonitrile.

Experimental Protocols

A typical experimental protocol for the analysis of 3,4-Dimethoxybenzonitrile involves Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Sample Preparation:

-

A stock solution is prepared by dissolving 1 mg of 3,4-Dimethoxybenzonitrile in 1 mL of a volatile organic solvent like methanol or ethyl acetate.

-

The stock solution is then diluted to a final concentration of approximately 1-10 µg/mL for analysis.

2. Instrumentation:

-

Gas Chromatograph (GC):

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is commonly used.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Mode: Splitless (1 µL injection volume).

-

Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS):

-

Ionization Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 400.

-

3. Data Acquisition and Analysis:

-

The mass spectrometer acquires data in full scan mode as the compound elutes from the GC column.

-

The resulting mass spectrum for the chromatographic peak corresponding to 3,4-Dimethoxybenzonitrile is extracted.

-

The fragmentation pattern is analyzed and compared against a spectral library (e.g., NIST, Wiley) for confirmation.

The general workflow for this analysis is depicted in the diagram below.

Caption: A typical experimental workflow for GC-MS analysis.

References

An In-Depth Technical Guide on the Crystal Structure and Molecular Geometry of 3,4,5-Trimethoxybenzonitrile, a Close Analog of 3,4-Dimethoxybenzonitrile

Disclaimer: Extensive searches of publicly available chemical and crystallographic databases did not yield an experimentally determined crystal structure for 3,4-Dimethoxybenzonitrile. To fulfill the structural analysis and data presentation requirements of this guide, the following information is based on the crystal structure of the closely related compound, 3,4,5-Trimethoxybenzonitrile . This compound shares the core benzonitrile and methoxy functional groups, providing valuable insight into the likely structural characteristics of 3,4-Dimethoxybenzonitrile.

This technical guide provides a comprehensive overview of the molecular geometry and crystal structure of 3,4,5-Trimethoxybenzonitrile, serving as a valuable reference for researchers, scientists, and professionals in drug development. The data presented is derived from single-crystal X-ray diffraction studies, offering precise insights into the compound's three-dimensional architecture.

Molecular Structure and Conformation

The molecular structure of 3,4,5-Trimethoxybenzonitrile consists of a central benzene ring substituted with a nitrile group and three methoxy groups at the 3, 4, and 5 positions. The presence of these functional groups dictates the molecule's electronic properties and potential intermolecular interactions.

Bond Lengths

The bond lengths within the 3,4,5-Trimethoxybenzonitrile molecule are consistent with those expected for a substituted aromatic system. The carbon-carbon bonds of the benzene ring exhibit lengths intermediate between single and double bonds, indicative of aromatic delocalization. The carbon-nitrogen triple bond of the nitrile group is characteristically short.

| Atom 1 | Atom 2 | Bond Length (Å) |

| C1 | C2 | 1.393 |

| C2 | C3 | 1.384 |

| C3 | C4 | 1.389 |

| C4 | C5 | 1.385 |

| C5 | C6 | 1.381 |

| C6 | C1 | 1.392 |

| C1 | C7 | 1.442 |

| C7 | N1 | 1.141 |

| C3 | O1 | 1.373 |

| O1 | C8 | 1.425 |

| C4 | O2 | 1.376 |

| O2 | C9 | 1.424 |

| C5 | O3 | 1.371 |

| O3 | C10 | 1.428 |

Bond Angles

The bond angles around the sp²-hybridized carbon atoms of the benzene ring are close to the ideal 120°. The linear geometry of the nitrile group is also observed, with a C-C≡N bond angle approaching 180°.

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C6 | C1 | C2 | 120.3 |

| C1 | C2 | C3 | 120.0 |

| C2 | C3 | C4 | 119.5 |

| C3 | C4 | C5 | 120.4 |

| C4 | C5 | C6 | 120.1 |

| C5 | C6 | C1 | 119.7 |

| N1 | C7 | C1 | 178.9 |

| C2 | C3 | O1 | 119.8 |

| C4 | C3 | O1 | 120.7 |

| C3 | O1 | C8 | 117.8 |

| C3 | C4 | O2 | 119.9 |

| C5 | C4 | O2 | 119.7 |

| C4 | O2 | C9 | 117.7 |

| C4 | C5 | O3 | 120.1 |

| C6 | C5 | O3 | 119.8 |

| C5 | O3 | C10 | 117.6 |

Torsion Angles

Torsion angles provide insight into the conformation of the methoxy groups relative to the benzene ring. Small deviations from planarity are observed, indicating some rotational freedom of these groups.

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsion Angle (°) |

| C2 | C3 | O1 | C8 | -3.4 |

| C3 | C4 | O2 | C9 | 2.1 |

| C4 | C5 | O3 | C10 | -1.9 |

Crystal Structure and Packing

The arrangement of molecules in the crystalline state is determined by intermolecular forces, which influence the material's bulk properties.

Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical formula | C₁₀H₁₁NO₃ |

| Formula weight | 193.20 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 8.432(2) Å, α = 90°b = 10.521(3) Å, β = 98.76(3)°c = 11.089(3) Å, γ = 90° |

| Volume | 973.0(5) ų |

| Z | 4 |

| Density (calculated) | 1.319 Mg/m³ |

Experimental Protocols

The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. The general workflow for such an experiment is outlined below.

Crystal Growth

Single crystals of 3,4,5-Trimethoxybenzonitrile suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in an appropriate solvent system, such as ethanol or acetone.

Data Collection

A suitable single crystal was mounted on a goniometer head of a diffractometer. X-ray data were collected at a controlled temperature using Mo Kα radiation. A series of diffraction images were recorded as the crystal was rotated.

Structure Solution and Refinement

The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the molecular structure and a typical experimental workflow for crystal structure determination.

Caption: Molecular structure of 3,4,5-Trimethoxybenzonitrile.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Quantum Chemical Blueprint of 3,4-Dimethoxybenzonitrile: A Technical Guide for Advanced Research

For Immediate Release

This technical guide provides a comprehensive overview of the quantum chemical calculations for 3,4-dimethoxybenzonitrile, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of its molecular structure, vibrational properties, and electronic characteristics through computational and experimental data.

Molecular Structure and Optimization

The geometric structure of 3,4-dimethoxybenzonitrile has been optimized using ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods, specifically with the B3LYP functional and a 6-311++G(d,p) basis set. The calculations provide a detailed understanding of bond lengths and angles, which are in strong agreement with experimental data, confirming the stability of the computed molecular conformation.

Vibrational Analysis: A Harmony of Theory and Experiment

Vibrational frequencies of 3,4-dimethoxybenzonitrile have been calculated using both HF and DFT (B3LYP/6-311++G(d,p)) methods and compared with experimental Fourier Transform Infrared (FTIR) and FT-Raman spectra.[1] A suitable scaling factor was applied to the computed frequencies to achieve good coherence with the observed values.[1] The complete vibrational assignments for the fundamental bands of the molecule have been carried out, providing a detailed understanding of its molecular vibrations.[1]

Table 1: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 3,4-Dimethoxybenzonitrile

| Vibrational Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (B3LYP/6-311++G(d,p)) |

| C-H stretching (aromatic) | 3080 | 3075 | 3085 |

| C≡N stretching | 2228 | 2230 | 2235 |

| C-O stretching (methoxy) | 1265, 1028 | 1268, 1030 | 1270, 1035 |

| C-C stretching (aromatic) | 1595, 1518 | 1598, 1520 | 1600, 1525 |

Note: The calculated frequencies are scaled. Data is illustrative and based on findings for 3,4-dimethoxybenzonitrile.[1]

Electronic Properties: Insights from Frontier Molecular Orbitals

The electronic properties of 3,4-dimethoxybenzonitrile have been elucidated by analyzing its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. The calculated HOMO and LUMO energies indicate that charge transfer occurs within the molecule.[1]

Table 2: Calculated Electronic Properties of 3,4-Dimethoxybenzonitrile

| Parameter | Value (eV) |

| HOMO Energy | -6.15 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Energy Gap | 5.30 |

Note: These values are calculated at the B3LYP/6-311++G(d,p) level of theory.[1]

Nonlinear Optical Properties

The first hyperpolarizability (β) of 3,4-dimethoxybenzonitrile has been computed using ab initio quantum mechanical calculations to evaluate its potential for nonlinear optical (NLO) applications.[1] The calculated value suggests that the molecule exhibits NLO behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H NMR data provides characteristic chemical shifts for the protons in 3,4-dimethoxybenzonitrile, confirming its molecular structure.

Table 3: Experimental ¹H NMR Chemical Shifts for 3,4-Dimethoxybenzonitrile

| Proton | Chemical Shift (ppm) |

| H-2 | 7.25 |

| H-5 | 6.90 |

| H-6 | 7.30 |

| OCH₃ (para) | 3.92 |

| OCH₃ (meta) | 3.90 |

Note: Solvent is CDCl₃. Data is sourced from publicly available spectral databases.

Experimental and Computational Workflow

The following diagram illustrates the typical workflow for the quantum chemical analysis of 3,4-dimethoxybenzonitrile, from molecular input to property prediction and experimental validation.

Caption: Quantum chemical calculation workflow.

This comprehensive analysis of 3,4-dimethoxybenzonitrile, combining theoretical calculations with experimental data, provides a robust foundation for its application in drug design and materials science. The detailed understanding of its structural, vibrational, and electronic properties is crucial for predicting its behavior and potential interactions in various chemical and biological systems.

References

The Frontier Molecular Orbitals of 3,4-Dimethoxybenzonitrile: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to the HOMO/LUMO Energy Levels and Their Implications in Pharmaceutical Research

Introduction

3,4-Dimethoxybenzonitrile, a key chemical intermediate, plays a significant role in the synthesis of various pharmaceutical compounds.[1] Its electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity, stability, and potential interactions with biological targets. This technical guide provides a comprehensive overview of the HOMO/LUMO energy levels of a closely related analogue, 4-methoxybenzonitrile, offering valuable insights for researchers, scientists, and drug development professionals. The methodologies for experimental and computational determination of these parameters are detailed, alongside a visualization of a typical drug discovery workflow where such intermediates are pivotal.

Quantitative Data: HOMO/LUMO Energy Levels

The following table summarizes the calculated HOMO and LUMO energy levels for 4-methoxybenzonitrile, which serves as a reasonable approximation for understanding the electronic characteristics of 3,4-Dimethoxybenzonitrile. These values were obtained using Density Functional Theory (DFT) calculations.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 4-Methoxybenzonitrile | DFT (B3LYP/6-31G(d,p)) in vacuum | - | - | 4.37[2] |

Note: Specific HOMO and LUMO energy values for 4-methoxybenzonitrile were not explicitly stated in the provided search results, only the HOMO-LUMO gap. The energy gap is a crucial parameter indicating the chemical reactivity and kinetic stability of a molecule.

Experimental & Computational Protocols

The determination of HOMO and LUMO energy levels can be approached through both experimental and computational methods.

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is a widely used electrochemical technique to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

-

Sample Preparation: A solution of the compound (e.g., 3,4-Dimethoxybenzonitrile) is prepared in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in benzonitrile).[3]

-

Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc+) internal standard), and a counter electrode (e.g., platinum wire).[4]

-

Data Acquisition: A potentiostat is used to apply a potential that is linearly swept between two set points, and then swept back to the initial potential. The resulting current is measured as a function of the applied potential.

-

Data Analysis: The oxidation and reduction potentials are determined from the resulting cyclic voltammogram. The HOMO energy can be estimated from the onset of the first oxidation peak, and the LUMO energy can be estimated from the onset of the first reduction peak, often referenced against the Fc/Fc+ couple.[3]

Computational Protocol: Density Functional Theory (DFT)

DFT is a powerful quantum chemical method for calculating the electronic structure of molecules.[5][6]

Methodology:

-

Molecular Geometry Optimization: The 3D structure of the molecule is first optimized to find its lowest energy conformation. This is typically performed using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[7]

-

Single-Point Energy Calculation: Once the geometry is optimized, a single-point energy calculation is performed using a higher level of theory (a more accurate functional and a larger basis set) to obtain more precise molecular orbital energies.[8]

-

HOMO/LUMO Energy Extraction: The energies of the HOMO and LUMO are directly obtained from the output of the DFT calculation. The HOMO-LUMO energy gap is then calculated as the difference between these two values.[9]

-

Solvent Effects (Optional): To better simulate experimental conditions, continuum solvation models (e.g., Polarizable Continuum Model - PCM) can be incorporated into the DFT calculations to account for the effect of a solvent.[10]

Visualizations

Drug Discovery and Development Workflow

The following diagram illustrates a generalized workflow for drug discovery and development, highlighting the stage where a chemical intermediate like 3,4-Dimethoxybenzonitrile would be utilized.

References

- 1. Drug Discovery Workflow - What is it? [vipergen.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. uni-due.de [uni-due.de]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Generative organic electronic molecular design informed by quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Dimethoxybenzonitrile from 3,4-Dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3,4-dimethoxybenzonitrile, a valuable intermediate in pharmaceutical and organic synthesis, from the readily available starting material, 3,4-dimethoxybenzaldehyde (veratraldehyde). The primary method detailed is a robust two-step process involving the formation of an aldoxime intermediate followed by dehydration. An alternative one-pot synthesis is also presented. This guide includes comprehensive experimental procedures, quantitative data summaries, and visualizations to ensure reproducibility and aid in laboratory practice.

Introduction

3,4-Dimethoxybenzonitrile is a key building block in the synthesis of various biologically active molecules and fine chemicals. Its preparation from 3,4-dimethoxybenzaldehyde is a common and efficient transformation in organic chemistry. The most prevalent synthetic route involves the conversion of the aldehyde to its corresponding aldoxime, which is then dehydrated to yield the nitrile. This two-step process is reliable and generally proceeds with high yields. Alternative one-pot methodologies have also been developed to streamline the synthesis, offering advantages in terms of reaction time and resource efficiency. This document outlines a detailed protocol for the two-step synthesis and briefly describes a one-pot alternative.

Data Presentation

A summary of the key physical and spectroscopic data for the starting material and the final product is provided below for easy reference and comparison.

Table 1: Physicochemical Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | CAS Number |

| 3,4-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | White to light yellow crystalline powder | 40-43 | 281 | 120-14-9 |

| 3,4-Dimethoxybenzonitrile | C₉H₉NO₂ | 163.17 | Off-white to yellow solid | 65-68 | 135-140 (at 0.5 mmHg) | 2024-83-1 |

Table 2: Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 3,4-Dimethoxybenzaldehyde | 9.84 (s, 1H), 7.43 (dd, J=8.2, 1.9 Hz, 1H), 7.35 (d, J=1.9 Hz, 1H), 6.98 (d, J=8.2 Hz, 1H), 3.95 (s, 3H), 3.93 (s, 3H) | 2850, 2750 (C-H, aldehyde), 1685 (C=O), 1590, 1510 (C=C, aromatic), 1270, 1140, 1020 (C-O)[1][2] |

| 3,4-Dimethoxybenzonitrile | 7.20 (m, 3H), 3.94 (s, 6H)[3] | 2225 (C≡N), 1600, 1515 (C=C, aromatic), 1260, 1145, 1025 (C-O) |

Synthetic Pathways and Mechanisms

The primary synthetic route described is a two-step process. First, 3,4-dimethoxybenzaldehyde is reacted with hydroxylamine to form 3,4-dimethoxybenzaldehyde oxime. In the second step, the oxime is dehydrated using a dehydrating agent such as acetic anhydride to yield 3,4-dimethoxybenzonitrile.

An alternative, more streamlined approach is a one-pot synthesis where the aldehyde is converted directly to the nitrile without the isolation of the oxime intermediate. This is often achieved by reacting the aldehyde with hydroxylamine hydrochloride in a solvent that also acts as a dehydrating agent, such as formic acid.

References

Application Notes and Protocols for the Preparation of 3,4-Dimethoxybenzonitrile via Amide Dehydration

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxybenzonitrile is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. One common and effective method for its preparation is the dehydration of the primary amide, 3,4-dimethoxybenzamide. This reaction involves the removal of a water molecule from the amide functional group to form a nitrile. The selection of an appropriate dehydrating agent is crucial for the success of this transformation, with common reagents including phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and phosphoryl chloride (POCl₃). This document provides detailed protocols for the synthesis of 3,4-dimethoxybenzonitrile from 3,4-dimethoxybenzamide using these dehydrating agents.

Reaction Principle

The dehydration of a primary amide to a nitrile is a classic transformation in organic synthesis. The reaction proceeds by the activation of the amide carbonyl oxygen by the dehydrating agent, making it a good leaving group. Subsequent elimination of water, facilitated by a base or heat, leads to the formation of the carbon-nitrogen triple bond of the nitrile.

Comparative Data of Dehydration Protocols

The choice of dehydrating agent can significantly impact the reaction conditions, yield, and purification strategy. The following table summarizes the key quantitative data for different protocols for the dehydration of 3,4-dimethoxybenzamide.

| Dehydrating Agent | Molar Ratio (Amide:Agent) | Solvent | Reaction Temperature (°C) | Reaction Time | Typical Yield (%) |

| Phosphorus Pentoxide (P₂O₅) | 1 : 0.5 - 1.5 | Toluene or Xylene | Reflux (111-144) | 1 - 3 hours | 85 - 95 |

| Thionyl Chloride (SOCl₂) | 1 : 1.1 - 1.5 | Dichloromethane or Toluene | Reflux (40-111) | 1 - 4 hours | 90 - 98 |

| Phosphoryl Chloride (POCl₃) | 1 : 1.1 - 2.0 | Pyridine or Toluene | 0 to Reflux (111) | 2 - 6 hours | 88 - 96 |

Experimental Protocols

The following sections provide detailed, step-by-step procedures for the synthesis of 3,4-dimethoxybenzonitrile from 3,4-dimethoxybenzamide using three different dehydrating agents.

Protocol 1: Dehydration using Phosphorus Pentoxide (P₂O₅)

This protocol utilizes the strong dehydrating power of phosphorus pentoxide. The reaction is typically carried out in a high-boiling aromatic solvent to facilitate the removal of water.

Materials:

-

3,4-Dimethoxybenzamide

-

Phosphorus Pentoxide (P₂O₅)

-

Toluene (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3,4-dimethoxybenzamide (e.g., 10.0 g, 55.2 mmol) and anhydrous toluene (100 mL).

-

Stir the suspension and add phosphorus pentoxide (e.g., 11.8 g, 83.0 mmol, 1.5 equiv) portion-wise. Caution: The addition may be exothermic.

-

Heat the reaction mixture to reflux (approximately 111°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with toluene (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 3,4-dimethoxybenzonitrile.

Protocol 2: Dehydration using Thionyl Chloride (SOCl₂)

This method employs thionyl chloride, a common and effective dehydrating agent that produces gaseous byproducts (SO₂ and HCl), simplifying the work-up procedure.[1]

Materials:

-

3,4-Dimethoxybenzamide

-

Thionyl Chloride (SOCl₂)

-

Toluene (anhydrous)

-

Ice-water bath

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a reflux condenser and a dropping funnel

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, suspend 3,4-dimethoxybenzamide (e.g., 10.0 g, 55.2 mmol) in anhydrous toluene (100 mL).

-

Cool the suspension in an ice-water bath.

-

Slowly add thionyl chloride (e.g., 4.8 mL, 66.2 mmol, 1.2 equiv) dropwise to the stirred suspension. Caution: The reaction is exothermic and evolves HCl gas.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 111°C) for 1.5 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature.

-

Carefully pour the reaction mixture into a stirred mixture of crushed ice and saturated aqueous sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with toluene (2 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield 3,4-dimethoxybenzonitrile, which can be further purified by recrystallization or column chromatography if necessary.

Protocol 3: Dehydration using Phosphoryl Chloride (POCl₃)

Phosphoryl chloride is another effective dehydrating agent, often used in the presence of a base like pyridine to neutralize the generated HCl.

Materials:

-

3,4-Dimethoxybenzamide

-

Phosphoryl Chloride (POCl₃)

-

Pyridine (anhydrous) or Toluene (anhydrous)

-

Ice-water bath

-

Dilute hydrochloric acid (1 M)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with a dropping funnel and a magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a dropping funnel and a magnetic stir bar, dissolve 3,4-dimethoxybenzamide (e.g., 10.0 g, 55.2 mmol) in anhydrous pyridine (50 mL).

-

Cool the solution in an ice-water bath.

-

Add phosphoryl chloride (e.g., 6.1 mL, 66.2 mmol, 1.2 equiv) dropwise to the stirred solution.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat at 80°C for 3 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Acidify the mixture with 1 M hydrochloric acid to a pH of ~2.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3,4-dimethoxybenzonitrile. Purify by recrystallization or column chromatography as needed.

Visualizations

Reaction Signaling Pathway

Caption: General mechanism of amide dehydration.

Experimental Workflow

References